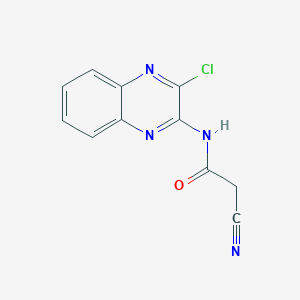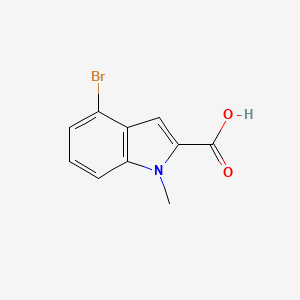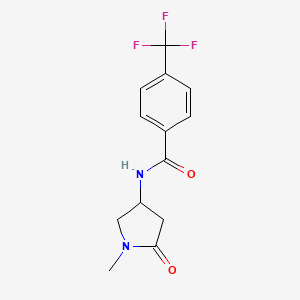
Ethyl (3-isopropoxybenzoyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-isopropoxybenzoyl)acetate is an organic compound with the molecular formula C14H18O4 It is characterized by the presence of an ester functional group, a benzoyl group, and an isopropoxy substituent on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: Ethyl (3-isopropoxybenzoyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 3-isopropoxybenzoyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like diethyl ether at room temperature, followed by refluxing for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Ethyl (3-isopropoxybenzoyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
科学研究应用
Ethyl (3-isopropoxybenzoyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors
作用机制
The mechanism of action of ethyl (3-isopropoxybenzoyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites. These metabolites can interact with various cellular pathways, potentially modulating inflammatory responses and pain perception .
相似化合物的比较
Ethyl benzoate: Similar ester structure but lacks the isopropoxy substituent.
Ethyl acetate: A simpler ester with a shorter carbon chain and no aromatic ring.
Methyl benzoate: Similar to ethyl benzoate but with a methyl ester group instead of ethyl.
Uniqueness: Ethyl (3-isopropoxybenzoyl)acetate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
ethyl 3-oxo-3-(3-propan-2-yloxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-14(16)9-13(15)11-6-5-7-12(8-11)18-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGUAIQHQWLIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2997360.png)

![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)


![Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2997367.png)



![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride](/img/structure/B2997371.png)
![3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2997372.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2997373.png)
